A Technical Guide to 2-Phenyl-2-butenal: Synthesis, Properties, and Biological Significance
A Technical Guide to 2-Phenyl-2-butenal: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenyl-2-butenal, a versatile α,β-unsaturated aldehyde. It covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its biological activities, with a focus on its relevance to drug discovery and development. The information is tailored for a scientific audience, emphasizing experimental details and data-driven insights.
Chemical Identification and Properties
2-Phenyl-2-butenal, also known as 2-phenylcrotonaldehyde, is an organic compound with applications in the flavor and fragrance industry, and as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs.[1][2] It exists as a mixture of (E) and (Z) isomers.[3][4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-phenylbut-2-enal[5] |
| CAS Number | 4411-89-6[3][4][5] |
| Molecular Formula | C₁₀H₁₀O[3][4][5] |
| Molecular Weight | 146.19 g/mol [3] |
| Synonyms | 2-Phenylcrotonaldehyde, α-Phenylcrotonaldehyde, α-Ethylidenebenzeneacetaldehyde[3][5] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Odor | Green, floral, woody | [1] |
| Boiling Point | 177 °C at 15 mmHg | [6] |
| Density | 1.031-1.037 g/mL at 25 °C | [1] |
| Refractive Index | 1.558-1.564 at 20 °C | [1] |
| Solubility | Soluble in oil and ethanol; Insoluble in water | [2][3] |
| Flash Point | 106 °C (222.8 °F) | [7] |
Synthesis of 2-Phenyl-2-butenal
The primary synthetic route to 2-Phenyl-2-butenal is a base-catalyzed Claisen-Schmidt (crossed-aldol) condensation between benzaldehyde and propanal.[8] Benzaldehyde, lacking α-hydrogens, can only act as the electrophile, which directs the reaction to form the desired α,β-unsaturated aldehyde.[8]
Experimental Protocol: Claisen-Schmidt Condensation[8]
Materials and Reagents:
-
Benzaldehyde
-
Propanal
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare an aqueous ethanolic solution of sodium hydroxide.
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and the aqueous ethanolic NaOH solution.
-
Cool the mixture in an ice bath to approximately 15-20°C.
-
Slowly add propanal to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2-Phenyl-2-butenal.
Biological Activity and Toxicological Profile
As an α,β-unsaturated aldehyde, the biological activity of 2-Phenyl-2-butenal is largely dictated by the electrophilic nature of its carbon-carbon double bond conjugated to the carbonyl group. This structural motif allows it to act as a Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins.[6][8]
General Mechanism of Action
The reactivity of α,β-unsaturated carbonyls is a double-edged sword. It is responsible for their potential cytotoxicity but also for their ability to modulate cellular signaling pathways involved in cytoprotection.[8] The covalent adduction to proteins can alter their function, leading to various biological effects.[9]
Note: The above DOT script is a conceptual representation. A visual depiction of the chemical structures would be required for a complete diagram.
Interaction with Signaling Pathways
A key signaling pathway modulated by electrophiles like α,β-unsaturated aldehydes is the Keap1-Nrf2 pathway.[2] This pathway is a master regulator of the cellular antioxidant response.
-
Keap1 (Kelch-like ECH-associated protein 1): A sensor protein for oxidative and electrophilic stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[10][11]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[7][11]
Electrophiles such as 2-Phenyl-2-butenal can react with reactive cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[7] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes encoding for antioxidant and detoxification enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).[7]
Toxicological Summary
2-Phenyl-2-butenal is classified as a skin and eye irritant and may cause respiratory irritation.[7][12] The toxicological properties have not been fully investigated.[12] According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), it poses no safety concern at current levels of intake when used as a flavoring agent.[1]
| Endpoint | Observation | Reference |
| Skin Irritation | Causes skin irritation | [7][12] |
| Eye Irritation | Causes serious eye irritation | [7][12] |
| Respiratory Irritation | May cause respiratory irritation | [7][12] |
| Oral Safety (as flavoring) | No safety concern at current intake levels | [1] |
Relevance in Drug Development
The dual nature of α,β-unsaturated carbonyls makes them interesting moieties for drug design. While their reactivity can lead to toxicity, it can also be harnessed for therapeutic benefit.
-
Covalent Inhibition: The ability to form covalent bonds can be exploited to design irreversible inhibitors of specific protein targets, potentially offering increased potency and duration of action.[8]
-
Nrf2 Activation: Compounds that activate the Nrf2 pathway are of significant interest for treating diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and chronic inflammation.
-
Anti-inflammatory and Anti-cancer Activity: The reactivity of the α,β-unsaturated carbonyl group is a feature in some anti-cancer and anti-inflammatory agents.[8] For instance, a structurally related compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has demonstrated anti-inflammatory and anti-arthritis effects by inhibiting the STAT3 pathway.[4]
For drug development professionals, 2-Phenyl-2-butenal serves as a valuable scaffold. Its synthesis is straightforward, and the phenyl and alkyl groups can be readily modified to tune its reactivity and specificity, thereby optimizing its therapeutic potential while minimizing off-target toxicity. Further research is warranted to fully elucidate the specific biological targets and therapeutic applications of 2-Phenyl-2-butenal and its derivatives.
References
- 1. 2-Phenyl-2-butenal | C10H10O | CID 20446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. cocoa butenal, 4411-89-6 [thegoodscentscompany.com]
- 4. Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of a 2,4-bis(4-hydroxyphenyl)-2-butenal diacetate on neuro-inflammatory reactions via inhibition of STAT1 and STAT3 activation in cultured astrocytes and microglial BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
